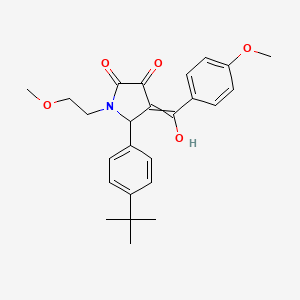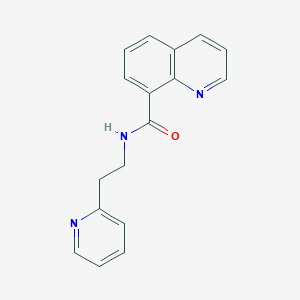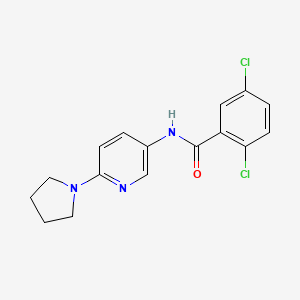![molecular formula C25H26N2O2 B6621300 N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide](/img/structure/B6621300.png)
N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a phenylcyclopentyl group and a pyridinylmethoxy moiety, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the phenylcyclopentyl group through a Friedel-Crafts alkylation reaction. The pyridinylmethoxy group is then attached via a nucleophilic substitution reaction. Each step requires precise control of reaction conditions, including temperature, solvent choice, and catalysts, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions, and advanced purification methods like chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
科学研究应用
N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, protein function, and cellular behavior.
相似化合物的比较
Similar Compounds
- N-[(1-phenylcyclohexyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
- N-[(1-phenylcyclopropyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
- N-[(1-phenylcyclobutyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide
Uniqueness
Compared to these similar compounds, N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide exhibits unique properties due to the specific arrangement of its functional groups. This uniqueness can result in different binding affinities, reactivity, and biological activities, making it a valuable compound for targeted research and applications.
属性
IUPAC Name |
N-[(1-phenylcyclopentyl)methyl]-2-(pyridin-4-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c28-24(27-19-25(14-6-7-15-25)21-8-2-1-3-9-21)22-10-4-5-11-23(22)29-18-20-12-16-26-17-13-20/h1-5,8-13,16-17H,6-7,14-15,18-19H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRSEMRBWRZVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2OCC3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromobenzoyl)-N-[4-(diethylamino)phenyl]piperidine-4-carboxamide](/img/structure/B6621231.png)
![N-[2-(4-imidazo[2,1-b][1,3]thiazol-6-ylanilino)-2-oxoethyl]-3,4,5-trimethoxybenzamide](/img/structure/B6621240.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6621246.png)


![N-[6-(dimethylamino)pyridin-3-yl]-5-(2-methoxyethylsulfamoyl)-2-methylbenzamide](/img/structure/B6621270.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-methylacetamide](/img/structure/B6621275.png)
![N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B6621280.png)
![N-[2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B6621283.png)
![Methyl 5-[(6-imidazol-1-ylpyridin-3-yl)carbamoyl]thiophene-2-carboxylate](/img/structure/B6621289.png)
![5-(furan-2-yl)-2-[(2-methoxy-5-methylphenyl)methylsulfanylmethyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6621293.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiophene-3-carboxamide](/img/structure/B6621296.png)
![5,7-dimethyl-N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6621311.png)
